(S)-(+)-Imperanene
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Overview
Preparation Methods
The total synthesis of (S)-(+)-imperanene has been achieved through a series of steps starting from commercially available cinnamic acid . The key step in the synthesis involves a highly enantioselective carbon-hydrogen insertion from a diazoacetate using a chiral dirhodium (II) carboxamidate catalyst . Additionally, imperanene derivatives can be synthesized from hydroxymatairesinol, a natural lignan obtained from spruce knots .
Chemical Reactions Analysis
(S)-(+)-Imperanene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The key reagents and conditions used in these reactions include chiral dirhodium (II) carboxamidate catalysts for enantioselective carbon-hydrogen insertion . Major products formed from these reactions include regio- and enantioselective derivatives of imperanene .
Scientific Research Applications
In chemistry, it is used as a model compound for studying enantioselective reactions and the development of chiral catalysts . In biology and medicine, imperanene has shown promise as a diuretic and anti-inflammatory agent . Additionally, it has been investigated for its potential use in the treatment of hyperlipidemia, as it has been found to reduce blood lipid levels . In industry, imperanene and its derivatives are being explored for their potential use in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of imperanene involves its interaction with specific molecular targets and pathways. It has been found to exert its diuretic and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and fluid balance . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
(S)-(+)-Imperanene is part of the 9-norlignan family, which includes compounds such as vitrofolal E and F, and noralashinol A and C . These compounds share a similar structural framework but differ in their specific functional groups and biological activities. This compound is unique in its potent diuretic and anti-inflammatory properties, which distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E,2S)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H22O5/c1-23-18-10-13(5-7-16(18)21)3-4-15(12-20)9-14-6-8-17(22)19(11-14)24-2/h3-8,10-11,15,20-22H,9,12H2,1-2H3/b4-3+/t15-/m1/s1 |
InChI Key |
RCQPYMXHGRTMOZ-NHZBNJEXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](CO)/C=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C=CC2=CC(=C(C=C2)O)OC)O |
Synonyms |
imperanene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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